![molecular formula C16H13N3 B2702126 6,7-二甲基-6H-吲哚[2,3-b]喹喔啉 CAS No. 840479-14-3](/img/structure/B2702126.png)

6,7-二甲基-6H-吲哚[2,3-b]喹喔啉

货号 B2702126

CAS 编号:

840479-14-3

分子量: 247.301

InChI 键: MHGOQFOGBFURFZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

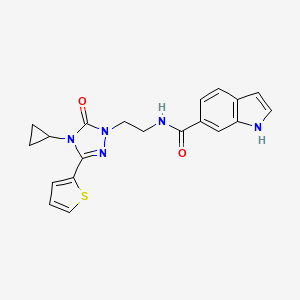

6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It is a widespread class of heterocyclic compounds that attract significant attention due to their many applications in materials science and medicinal chemistry .

Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxaline derivatives has been published over the previous decade. The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis

The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) .Chemical Reactions Analysis

The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .Physical And Chemical Properties Analysis

Indolo[2,3-b]quinoxaline derivatives exhibit a wide range of interesting biologic properties . These compounds are similar in stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine .科学研究应用

- Indolo[2,3-b]quinoxalines find use as sensitizers and semiconductors in optoelectronic devices. Their unique electronic properties make them valuable for enhancing light absorption and energy conversion efficiency .

- The same framework serves as a structural motif in light-emitting materials. Researchers have explored indolo[2,3-b]quinoxaline derivatives for applications in organic light-emitting diodes (OLEDs) and other luminescent devices .

- Antiviral Activity : Some indolo[2,3-b]quinoxalines exhibit antiviral properties against viruses such as herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV) .

- Antitumor Activity : Certain derivatives demonstrate antitumor effects .

- Antidiabetic Activity : The indolo[2,3-b]quinoxaline scaffold has potential as an antidiabetic agent .

- Indolo[2,3-b]quinoxalines interact with DNA, making them valuable as DNA intercalating agents. They exhibit cytotoxicity and modulate multidrug resistance (MDR) .

- Researchers have employed various synthetic routes to obtain indolo[2,3-b]quinoxalines. These include condensation reactions of isatin with o-phenylenediamine, as well as transition-metal-catalyzed cross-coupling reactions .

- Recent studies have focused on novel indolo[2,3-b]quinoxaline derivatives as potential anti-cancer agents. These compounds are synthesized and evaluated for their cytotoxicity .

Optoelectronic Devices and Sensitizers

Light-Emitting Materials

Biologically Active Compounds

DNA Intercalating Agents

Synthesis Methods

Novel Derivatives for Anticancer Research

安全和危害

未来方向

属性

IUPAC Name |

6,7-dimethylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-10-6-5-7-11-14-16(19(2)15(10)11)18-13-9-4-3-8-12(13)17-14/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGOQFOGBFURFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648071 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6,7-dimethyl-6H-indolo[2,3-b]quinoxaline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2702044.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2702045.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide](/img/structure/B2702050.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2702052.png)

![1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime](/img/structure/B2702058.png)

![4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2702060.png)

![2-(2,5-dimethylbenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2702062.png)

![{7-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3-yl}acetic acid](/img/structure/B2702063.png)